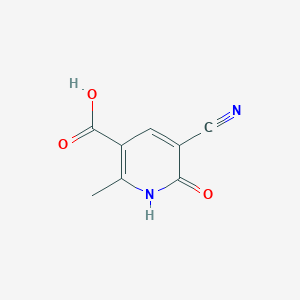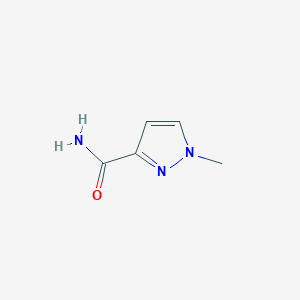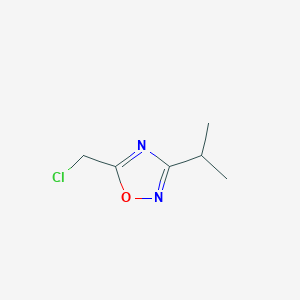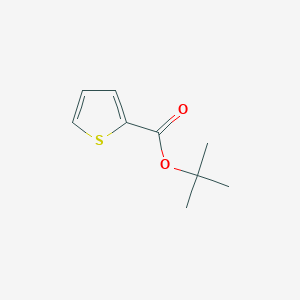
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cardiotonic Activity
- 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives have been synthesized and evaluated for cardiotonic activity. Ethyl or methyl esters of this compound, with various polar groups, have shown significant positive inotropic activity, although less than that of milrinone, a known cardiotonic agent (Mosti et al., 1992).
Synthesis of Carboxylic Acids and Esters
- This compound has been utilized in the synthesis of a range of carboxylic acids and esters. The synthesis involves reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide, leading to the creation of novel dihydropyridine derivatives (Maryasov et al., 2021).
Method for Highly Functionalized Dihydropyridines
- A method for synthesizing highly functionalized dihydropyridines using 5-cyano-4-methylthio variants of this compound has been developed. This efficient one-pot reaction involves conjugate addition and intramolecular condensation, leading to a variety of dihydropyridine derivatives (Kumar et al., 2013).
Electric Field Mapping and Structure-Activity Relationships
- Studies involving electric field and electrostatic potential mapping techniques have been conducted on esters of this compound to understand structure-activity relationships in cardiotonic activities. These studies help in revealing the molecular basis of their pharmacological effects (Kumar et al., 1992).
Crystallographic and Quantum-Chemical Study
- The compound has been the subject of X-ray structural characterization and quantum chemical analysis. This research is crucial in understanding the structure-activity relationships of its derivatives, particularly regarding their inotropic activities (Orsini et al., 1990).
Synthesis of Novel Ethyl Esters
- Novel ethyl esters of 5-methyl-6-cyano dihydropyridine derivatives have been synthesized, which are expected to possess antihypertensive properties. This synthesis represents an exploration into potential new therapeutic agents (Kumar & Mashelker, 2006).
Mechanism of Action
Target of Action
The primary target of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Mode of Action
This compound acts as a potent inhibitor of the hUP1 enzyme . By inhibiting this enzyme, it effectively controls the cellular concentration of uridine .
Biochemical Pathways
The inhibition of hUP1 by this compound affects the biochemical pathways involving uridine. Uridine is involved in various cellular processes, including RNA synthesis . By controlling its concentration, the compound can influence these processes.
Result of Action
The compound’s action results in a decrease in the proliferation of certain cell lines, such as HepG2, a human hepatocellular carcinoma cell line . This decrease in proliferation is mainly achieved through cell cycle arrest and senescence . Additionally, the compound increases the levels of intracellular uridine and maintains reduced cell proliferation during chronic treatment .
Future Directions
The mechanism of formation of two major impurities in the synthetic route towards this compound has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability . Further optimization on the moieties at the C-6 position of the pyrimidine scaffold may provide a great potential to develop new and more Epac2-specific inhibitors .
Biochemical Analysis
Biochemical Properties
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as human uridine phosphorylase-1 (hUP1), which controls the cell concentration of uridine . This interaction is crucial as uridine is involved in RNA synthesis and other cellular processes. The compound acts as an inhibitor of hUP1, thereby modulating uridine levels within the cell .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to reduce the proliferation of HepG2 cells, a type of liver cancer cell, by inducing cell cycle arrest and senescence . This compound also increases intracellular uridine levels, which is essential for maintaining reduced cell proliferation during chronic treatment . Additionally, it influences cell signaling pathways and gene expression related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with hUP1, inhibiting its activity . This inhibition leads to an increase in intracellular uridine levels, which in turn affects RNA synthesis and other cellular processes. The compound’s ability to induce cell cycle arrest and senescence is linked to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory effects on cell proliferation and uridine levels during chronic treatment
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits hUP1 without causing significant toxicity . At higher doses, potential adverse effects such as toxicity and disruption of normal cellular functions may occur . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to uridine metabolism . It interacts with hUP1, an enzyme that regulates uridine levels within the cell . By inhibiting hUP1, the compound affects the metabolic flux of uridine and its related metabolites, which are essential for RNA synthesis and other cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXXEZREMODQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543218 | |
| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101184-51-4 | |
| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















